Domperidone Impurity D

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

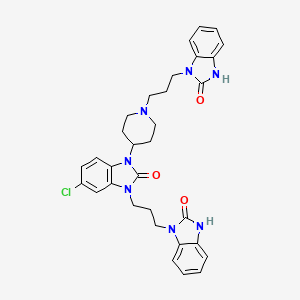

Domperidone Impurity D, also known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] Domperidone, is a chemical impurity associated with the synthesis and degradation of Domperidone. Domperidone itself is a dopamine receptor antagonist used primarily as an antiemetic and prokinetic agent. Impurities like this compound are important to identify and control in pharmaceutical preparations to ensure the safety and efficacy of the final product .

Preparation Methods

The synthesis of Domperidone Impurity D involves complex chemical reactions. The primary synthetic route includes the coupling of benzimidazolone derivatives. Intermediate 1 is prepared by cyclizing o-phenylenediamine with carbonyl reagents, followed by coupling with 1,3-dihalopropane. Intermediate 2 is synthesized by coupling substituted nitrobenzene with 4-aminopiperidine, followed by reduction and cyclization .

Industrial production methods for Domperidone and its impurities typically involve large-scale chemical synthesis using these intermediates. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Domperidone Impurity D undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives .

Scientific Research Applications

Domperidone Impurity D is primarily used in scientific research to study the synthesis, stability, and degradation of Domperidone. It serves as a reference standard in analytical chemistry to ensure the quality control of Domperidone formulations. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Domperidone by providing insights into its metabolic pathways .

Mechanism of Action

The mechanism of action of Domperidone Impurity D is closely related to that of Domperidone. Domperidone works by blocking dopamine receptors in the gut, increasing gastrointestinal motility and reducing nausea and vomiting. It also acts on the chemoreceptor trigger zone in the brain. The molecular targets include dopamine D2 and D3 receptors .

Comparison with Similar Compounds

Domperidone Impurity D can be compared with other impurities and related compounds such as:

Domperidone Impurity A: 5-Chloro-1-(4-piperidinyl)-2-benzimidazolidinone

Domperidone Impurity B: 4-(5-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)-1-formylpiperidine

Domperidone N-Oxide: A derivative formed by the oxidation of Domperidone

Each of these impurities has unique structural features and chemical properties that distinguish them from this compound. For instance, Domperidone Impurity A has a different substitution pattern on the benzimidazole ring, which affects its reactivity and stability .

Conclusion

This compound is a significant chemical impurity in the synthesis and analysis of Domperidone. Understanding its preparation methods, chemical reactions, and scientific applications is crucial for ensuring the quality and safety of Domperidone-based pharmaceuticals. Its comparison with similar compounds highlights its unique chemical properties and importance in pharmaceutical research.

Biological Activity

Domperidone Impurity D, chemically known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] domperidone, is a significant impurity associated with the synthesis and degradation of the antiemetic drug domperidone. Understanding its biological activity is crucial for ensuring the safety and efficacy of pharmaceutical formulations containing domperidone. This article reviews the biological activity of this compound, highlighting key research findings, methodologies, and implications for drug development.

Overview of Domperidone

Domperidone is a peripheral dopamine receptor antagonist primarily used to treat nausea and vomiting. It acts by blocking dopamine D2 and D3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone in the brain, enhancing gastrointestinal motility and reducing emesis. The presence of impurities like this compound can affect the pharmacological profile of the drug, making it essential to study their biological activities.

Synthesis and Characterization

This compound is synthesized through complex chemical reactions involving benzimidazolone derivatives. The synthesis typically includes:

- Cyclization : o-phenylenediamine reacts with carbonyl reagents to form benzimidazolone intermediates.

- Coupling Reactions : These intermediates are coupled with 1,3-dihalopropane to yield this compound .

The structural characterization of this impurity is critical for understanding its reactivity and biological interactions.

This compound's mechanism is closely related to that of domperidone itself. It is believed to exert its effects by:

Pharmacokinetics and Toxicology

Research indicates that impurities can alter the pharmacokinetics of drugs. For this compound:

- Stability Studies : The stability of domperidone under various conditions (e.g., acidic or oxidative environments) has been evaluated. Domperidone is generally resistant to base hydrolysis but can degrade under acidic conditions, leading to the formation of new degradants .

- Toxicological Assessments : While specific toxicological data on this compound are scarce, impurities in pharmaceuticals often require thorough evaluation due to potential adverse effects.

Analytical Methods

Several analytical techniques have been developed to quantify this compound in pharmaceutical formulations:

- Ultra-Performance Liquid Chromatography (UPLC) : This method allows for rapid separation and quantification of domperidone and its impurities .

- Stability-Indicating Methods : Gradient reversed-phase liquid chromatography has been employed for estimating impurities in combination products like omeprazole and domperidone capsules .

Case Studies

- Stability-Indicating Study :

- Forced Degradation Studies :

Data Summary

The following table summarizes key findings related to the recovery rates of various impurities including this compound:

| Name of Impurity | % Mean Recovery | % RSD |

|---|---|---|

| Domperidone Impurity A | 108.54 | 1.77 |

| Domperidone Impurity B | 88.65 | 1.88 |

| Domperidone Impurity C | 100.15 | 2.16 |

| This compound | 101.64 | 2.4 |

| Domperidone Impurity F | 98.66 | 3.74 |

Properties

IUPAC Name |

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDKWXEBGWBLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.